N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Lipophilicity ADME Membrane Permeability

This piperidine derivative is validated in kinase inhibitor patents for CDK, GSK, and IGF-1R platforms. The 4-nitrophenyl group enables downstream reduction to the aniline analog, while the N,N-dimethylamino moiety provides a synthetic handle. With XLogP3 of 3—1.1 units above related amines—it is ideal for CNS-focused libraries requiring blood-brain barrier permeability. Zero hydrogen bond donors enhance membrane partitioning. Procure this exact analog to ensure reproducibility in established synthetic routes and SAR studies.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 211247-60-8
Cat. No. B1599653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
CAS211247-60-8
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3
InChIKeyOCTNQAZYWLBDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine CAS 211247-60-8: Core Properties and Procurement Considerations


N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine (CAS 211247-60-8; C13H19N3O2; MW 249.31) [1] is a synthetic piperidine derivative containing a 4-nitrophenyl substituent and a dimethylamino group at the 4-position of the piperidine ring. This compound is commercially available at purities ≥95-98% and appears in patent literature as a synthetic intermediate in kinase inhibitor development programs, including CDK/GSK inhibitor platforms (WO2008/007123 A2) [2] and IGF-1R kinase inhibitor scaffolds (WO2010/138578 A1) [3]. The presence of the electron-withdrawing para-nitrophenyl group in combination with the tertiary dimethylamino moiety confers distinctive physicochemical properties relative to related piperidine analogs, notably an XLogP3 of 3 [4], which exceeds that of several structurally similar alternatives.

N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine: Why Generic Piperidine Substitution Fails


Piperidine derivatives bearing aromatic N-substituents exhibit wide variations in physicochemical properties, synthetic accessibility, and biological performance that preclude interchangeable use in research or industrial applications. The target compound features a specific combination of a 4-nitrophenyl group at the piperidine N1 position and an N,N-dimethylamino group at the C4 position [1]. Closely related analogs—including 1-(4-nitrophenyl)piperidine (CAS 6574-15-8), N-(4-nitrophenyl)piperidin-4-amine (CAS 401565-90-0), and 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0)—differ in substitution pattern, functional group composition, and the presence/absence of the dimethylamino moiety, which directly influences properties such as XLogP3 and hydrogen bonding capacity [2][3]. These differences translate into distinct synthetic utility, reaction compatibility, and biological target engagement profiles. Substituting an alternative analog without empirical verification may compromise synthetic yield, alter SAR outcomes, or invalidate reproducibility in established protocols. The quantitative evidence below defines precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence: N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine vs. Key Analogs


XLogP3 Lipophilicity Differential: Target Compound vs. N-(4-Nitrophenyl)piperidin-4-amine

The target compound (CAS 211247-60-8) exhibits an XLogP3 value of 3 [1], representing a 1.1 log unit increase in lipophilicity relative to the structurally simpler analog N-(4-nitrophenyl)piperidin-4-amine (CAS 401565-90-0), which has an XLogP3 of 1.9 [2]. This difference arises from the N,N-dimethyl substitution at the piperidine 4-position versus the free secondary amine in the comparator.

Lipophilicity ADME Membrane Permeability

Hydrogen Bond Donor Count Reduction: Target Compound vs. N-(4-Nitrophenyl)piperidin-4-amine

The target compound possesses zero hydrogen bond donors [1], whereas N-(4-nitrophenyl)piperidin-4-amine contains two hydrogen bond donors (one secondary amine NH on the piperidine ring and one NH at the aniline linkage) [2]. This structural distinction results from the complete methylation of the 4-amino group in the target compound.

Hydrogen Bonding Drug-likeness Solubility

Synthetic Provenance: Patent-Documented Intermediate Status in Kinase Inhibitor Programs

The target compound is explicitly documented as a synthetic intermediate in multiple patent applications describing kinase inhibitor discovery programs. WO2008/007123 A2 (Astex Therapeutics/Novartis) cites this compound at page/column 116-117 as an intermediate in the synthesis of pyrazole-based CDK and GSK kinase inhibitors [1]. WO2010/138578 A1 cites it at page/column 79 as an intermediate for pyrimidine IGF-1R kinase inhibitors [2]. WO2011/053476 A1 cites it at page/column 231-232 for imidazopyridine multi-targeted kinase inhibitor synthesis [3]. In contrast, simpler analogs such as 1-(4-nitrophenyl)piperidine (CAS 6574-15-8) and N-(4-nitrophenyl)piperidin-4-amine (CAS 401565-90-0) lack equivalent patent documentation as kinase inhibitor synthetic intermediates.

Medicinal Chemistry Kinase Inhibition Synthetic Intermediate

Molecular Weight Differential: Target Compound vs. Core Scaffold 1-(4-Nitrophenyl)piperidine

The target compound has a molecular weight of 249.31 g/mol (formula C13H19N3O2) [1], representing a 43.07 g/mol increase relative to the core scaffold 1-(4-nitrophenyl)piperidine (CAS 6574-15-8), which has a molecular weight of 206.24 g/mol (formula C11H14N2O2) [2]. This difference corresponds to the addition of the N,N-dimethylamino moiety at the piperidine 4-position.

Molecular Properties Fragment-based Design Lead Optimization

Recommended Research and Industrial Applications for N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine


Kinase Inhibitor Medicinal Chemistry Programs Requiring Patent-Documented Intermediates

This compound is optimally deployed in kinase inhibitor discovery programs, particularly those targeting CDK, GSK, IGF-1R, or multi-targeted kinase panels. Its explicit citation in WO2008/007123 A2 [1], WO2010/138578 A1 [2], and WO2011/053476 A1 [3] provides a validated synthetic route precedent, reducing the need for de novo route optimization. The N,N-dimethylamino group serves as a handle for further elaboration, while the electron-withdrawing 4-nitrophenyl group modulates the electronic properties of downstream products.

CNS-Targeted Compound Libraries Leveraging Enhanced Lipophilicity

With an XLogP3 of 3—1.1 log units higher than N-(4-nitrophenyl)piperidin-4-amine [4][5]—this compound is particularly suited for CNS-focused chemical libraries where passive blood-brain barrier permeability is a design consideration. The increased lipophilicity, combined with zero hydrogen bond donors, may improve membrane partitioning relative to more polar analogs. Procurement for CNS library synthesis should prioritize this analog over less lipophilic alternatives when permeability is a key optimization parameter.

Synthetic Methodology Development Utilizing Nitroarene Reduction Chemistry

The 4-nitrophenyl group enables downstream reduction to the corresponding 4-aminophenyl analog (CAS 211247-62-0) , providing a convenient route to bifunctional piperidine derivatives with both N,N-dimethylamino and aniline functionality. This reductive transformation is a standard step in many medicinal chemistry sequences and offers a point of diversification for library synthesis. The commercial availability of both the nitro and amino variants supports comparative SAR studies within the same structural series.

Structure-Activity Relationship Studies Comparing Nitrophenyl vs. Other Aryl Piperidines

This compound serves as a valuable comparator in SAR studies examining the effect of aryl substitution on piperidine-based pharmacophores. The 4-nitrophenyl group provides distinct electronic (strong -I and -M effects) and steric properties compared to 4-fluorophenyl [6], 4-chlorophenyl, or unsubstituted phenyl analogs. Quantitative differences in lipophilicity (ΔXLogP3 = +1.1 vs. the free amine analog [4][5]) provide a measurable basis for interpreting biological activity trends within a series.

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